8-Methoxy-2-methylquinoline-5,6-dione
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Overview
Description
8-Methoxy-2-methylquinoline-5,6-dione is a heterocyclic aromatic compound with the molecular formula C11H9NO3 . It is a derivative of quinoline, a structure known for its significant role in medicinal and industrial chemistry . The compound features a quinoline core substituted with methoxy and methyl groups, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-methylquinoline-5,6-dione typically involves the functionalization of the quinoline core. One common method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . For instance, the palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives with nucleophilic fluoride is a notable synthetic route .
Industrial Production Methods: Industrial production methods for this compound often leverage scalable and environmentally friendly processes. These include the use of ultrasound irradiation reactions and green solvents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2-methylquinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of quinoline.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, enhancing their biological and chemical properties .
Scientific Research Applications
8-Methoxy-2-methylquinoline-5,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex quinoline derivatives.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-methylquinoline-5,6-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may interact with DNA or proteins, disrupting their normal function and leading to therapeutic outcomes .
Comparison with Similar Compounds
8-Methoxyquinoline: Similar in structure but lacks the methyl group.
2-Methylquinoline: Lacks the methoxy group but shares the methyl substitution.
Quinoline-5,6-dione: Lacks both methoxy and methyl groups but retains the quinoline core.
Uniqueness: 8-Methoxy-2-methylquinoline-5,6-dione stands out due to its unique combination of methoxy and methyl substitutions, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
120051-18-5 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
8-methoxy-2-methylquinoline-5,6-dione |
InChI |
InChI=1S/C11H9NO3/c1-6-3-4-7-10(12-6)9(15-2)5-8(13)11(7)14/h3-5H,1-2H3 |
InChI Key |
MIRKLMFVYJGYPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=O)C=C2OC |
Origin of Product |
United States |
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